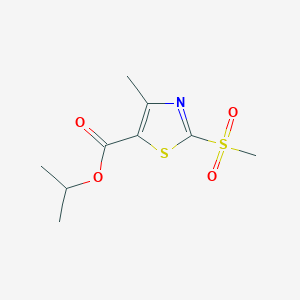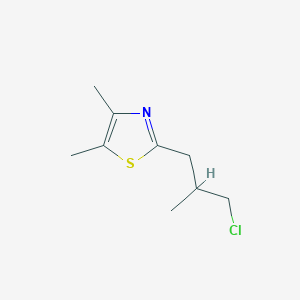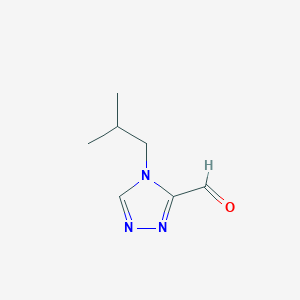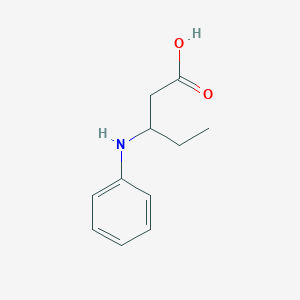
3-(Phenylamino)pentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Phenylamino)pentanoic acid is an organic compound with the molecular formula C11H15NO2 It is a derivative of pentanoic acid, where a phenylamino group is attached to the third carbon atom of the pentanoic acid chain
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(phenylamino)pentanoic acid typically involves the reaction of pentanoic acid with aniline under specific conditions. One common method is the amidation reaction, where pentanoic acid is first converted to its acyl chloride derivative using thionyl chloride. The acyl chloride is then reacted with aniline to form the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and controlled conditions to ensure high yield and purity of the product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient production.
化学反应分析
Types of Reactions: 3-(Phenylamino)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The phenylamino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The phenylamino group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 3-(phenylamino)pentanol.
Substitution: Formation of substituted phenylamino derivatives.
科学研究应用
3-(Phenylamino)pentanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(Phenylamino)pentanoic acid involves its interaction with specific molecular targets. The phenylamino group can interact with enzymes and receptors, potentially modulating their activity. The carboxylic acid group can form hydrogen bonds with target molecules, influencing their function. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
相似化合物的比较
3-(Phenylamino)propanoic acid: A shorter chain analog with similar chemical properties.
3-(Phenylamino)butanoic acid: Another analog with one less carbon in the chain.
3-(Phenylamino)hexanoic acid: A longer chain analog with similar functional groups.
Uniqueness: 3-(Phenylamino)pentanoic acid is unique due to its specific chain length and the position of the phenylamino group. This structural arrangement can influence its reactivity and interactions with other molecules, making it distinct from its analogs.
属性
分子式 |
C11H15NO2 |
|---|---|
分子量 |
193.24 g/mol |
IUPAC 名称 |
3-anilinopentanoic acid |
InChI |
InChI=1S/C11H15NO2/c1-2-9(8-11(13)14)12-10-6-4-3-5-7-10/h3-7,9,12H,2,8H2,1H3,(H,13,14) |
InChI 键 |
DGTUVJCWZZBZHF-UHFFFAOYSA-N |
规范 SMILES |
CCC(CC(=O)O)NC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


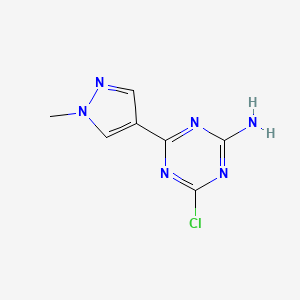
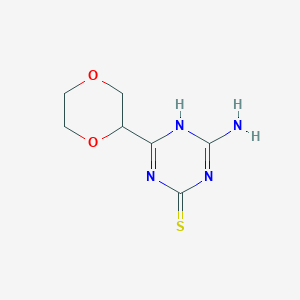
![2-[(5-Bromo-2-fluorophenyl)methyl]oxirane](/img/structure/B13197779.png)
![2-(Propan-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B13197785.png)

![8-Ethyl-1-thia-4-azaspiro[4.5]decane](/img/structure/B13197788.png)
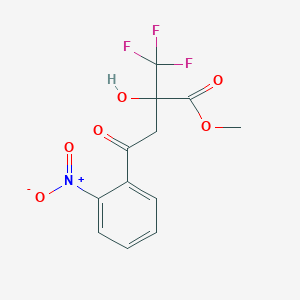
![3-[(2-Chloro-5-fluoropyrimidin-4-YL)oxy]benzonitrile](/img/structure/B13197801.png)
![3-[1-(Aminomethyl)cyclopropyl]-3-hydroxybutanal](/img/structure/B13197817.png)
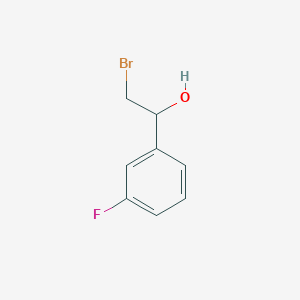
![2-{3-[4-(Aminomethyl)phenyl]phenyl}ethan-1-amine](/img/structure/B13197825.png)
